molecular formula C19H26FN5 B4964082 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine

Cat. No. B4964082
M. Wt: 343.4 g/mol
InChI Key: VPQPFMKSMTZDFZ-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine, also known as FITMA, is a novel compound that has gained attention in recent years due to its potential therapeutic applications. FITMA belongs to the class of triazine compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-anxiety effects. In

Mechanism of Action

The mechanism of action of 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine is not fully understood, but studies have suggested that it may act by modulating the activity of various receptors, including GABA receptors and serotonin receptors. 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine can reduce inflammation, induce apoptosis in cancer cells, and modulate the activity of GABA receptors. 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has also been reported to reduce anxiety-like behavior in animal models. In addition, 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has been found to exhibit low toxicity and high selectivity for its target receptors.

Advantages and Limitations for Lab Experiments

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has several advantages for lab experiments, including its high purity and yield, low toxicity, and selectivity for its target receptors. However, there are also some limitations to using 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine in lab experiments. For example, its mechanism of action is not fully understood, and more studies are needed to determine its efficacy and safety in humans.

Future Directions

There are several future directions for research on 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anti-tumor agent, particularly in the treatment of breast cancer and lung cancer. Future studies may also explore the use of 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine as an anxiolytic agent and its potential for treating anxiety disorders. Further research is needed to elucidate the mechanism of action of 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine and to determine its efficacy and safety in humans.
Conclusion
In conclusion, 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine is a novel compound with potential therapeutic applications. Its anti-inflammatory, anti-tumor, and anti-anxiety effects make it a promising candidate for further research. While more studies are needed to fully understand its mechanism of action and potential side effects, 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has several advantages for lab experiments, including its high purity and yield, low toxicity, and selectivity for its target receptors. Future research may explore its potential as a therapeutic agent for a range of disorders.

Synthesis Methods

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine can be synthesized using a variety of methods, including the reaction of 2-fluoroaniline with isobutylamine followed by reaction with piperidine and chlorination with thionyl chloride. Another method involves the reaction of 2-fluoroaniline with isobutyl isocyanate followed by reaction with piperidine and reduction with sodium borohydride. Both methods have been reported to yield high purity and yield of 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine.

Scientific Research Applications

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has been the subject of several scientific studies due to its potential therapeutic applications. Studies have shown that 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has also been found to exhibit anti-tumor effects by inducing apoptosis in cancer cells. In addition, 5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine has been reported to exhibit anxiolytic effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors.

properties

IUPAC Name

5-(2-fluorophenyl)-N-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-1,2,4-triazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN5/c1-14(2)13-25-9-7-15(8-10-25)11-21-19-23-18(12-22-24-19)16-5-3-4-6-17(16)20/h3-6,12,14-15H,7-11,13H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQPFMKSMTZDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)CNC2=NC(=CN=N2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-N-[(1-isobutyl-4-piperidinyl)methyl]-1,2,4-triazin-3-amine

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